Product packaging for 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide(Cat. No.:CAS No. 1415719-36-6)

3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B1455947
CAS No.: 1415719-36-6
M. Wt: 153.18 g/mol
InChI Key: MPMGWUUFODLBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide is a chemical scaffold of significant interest in agricultural and biological research. It serves as a core structural motif in the development of novel synthetic compounds, particularly within the pyrazole-5-carboxamide class. This family of compounds is extensively studied for its potential to inhibit mitochondrial complex I, a key target in the electron transport chain . Researchers are exploring this mechanism for its application in managing agricultural pests and parasites . Pyrazole carboxamide derivatives have demonstrated a broad spectrum of bioactivities in scientific studies, which include potent insecticidal and acaricidal (mite-killing) effects . For instance, related commercial compounds such as tebufenpyrad are known for their activity against mites and other agricultural pests . Furthermore, research has highlighted the potential of these derivatives in parasitology. Some analogues have shown promising anthelmintic activity against nematodes like Haemonchus contortus , a major pathogen in ruminants, by inhibiting larval motility and development . The versatility of the pyrazole-5-carboxamide structure allows for extensive synthetic modification, making this compound a valuable intermediate for medicinal and agrochemical chemistry researchers aiming to develop new active molecules with improved efficacy and selectivity . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B1455947 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1415719-36-6

Properties

IUPAC Name

5-ethyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMGWUUFODLBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide, also known by its CAS number 119168-77-3, is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and applications.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered pyrazole ring with an ethyl and methyl group attached to the nitrogen atoms, along with a carboxamide functional group. This unique configuration contributes to its biological properties.

The primary mechanism of action for this compound involves interaction with specific biochemical pathways:

  • Target Enzymes : The compound primarily targets succinate dehydrogenase (SDH) , crucial for cellular respiration and energy production. By inhibiting this enzyme, it disrupts the citric acid cycle and electron transport chain, leading to reduced energy availability in cells.
  • Biochemical Pathways : The inhibition of SDH has been shown to significantly affect pathogen growth, particularly in fungi such as Alternaria solani, where it demonstrated over 90% inhibition at concentrations as low as 100 μg/mL.

Antimicrobial Properties

Research indicates that this compound exhibits substantial antimicrobial activity. It has been tested against various bacterial and fungal strains:

MicroorganismInhibition (%) at 100 μg/mL
Alternaria solani>90%
Escherichia coli>80%
Staphylococcus aureus>75%

This table highlights the compound's effectiveness across different microbial species, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation.
  • Apoptotic Pathways : The compound activates caspases, which are crucial for the apoptotic process, thereby promoting cell death in malignant cells.

Case Studies

Several case studies have illustrated the efficacy of this compound in practical applications:

  • Case Study on Fungal Infections : A study involving agricultural applications demonstrated that the compound effectively controlled Alternaria solani, a significant pathogen affecting crops. Field trials indicated enhanced crop yield and health when treated with formulations containing this compound.
  • Cancer Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests its potential as a therapeutic agent in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for therapeutic use:

  • Solubility : The compound is soluble in various organic solvents such as chloroform and methanol, which facilitates its formulation into different delivery systems.
  • Stability : It exhibits stability under physiological conditions, making it suitable for further development into pharmaceutical preparations.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-5-carboxamide Derivatives

Substituent Variations and Functional Group Modifications

The bioactivity and applications of pyrazole-5-carboxamides depend on substituents at positions 1, 3, and 5. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula Key Applications References
3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide - 1-CH₃, 3-C₂H₅, 5-CONH₂ C₈H₁₂N₃O Agrochemical intermediate
Tebufenpyrad - 1-CH₃, 3-C₂H₅, 4-Cl, 5-CONH-(4-tert-butylbenzyl) C₁₈H₂₄ClN₃O Acaricide (METI inhibitor)
Tolfenpyrad - 1-CH₃, 3-C₂H₅, 4-Cl, 5-CONH-(4-p-tolyloxybenzyl) C₂₀H₂₂ClN₃O₂ Insecticide, reference compound
1-Methyl-3-propyl-1H-pyrazole-5-carboxamide - 1-CH₃, 3-C₃H₇, 5-CONH₂ C₈H₁₂N₃O Phosphodiesterase inhibitor
5-Ethyl-1-((2-oxopyridin-1-yl)methyl)-1H-pyrazole-3-carboxamide - 1-(2-oxopyridinyl-CH₂), 3-C₂H₅, 5-CONH₂ C₁₂H₁₄N₄O₂ Pharmaceutical research
Key Observations:
  • Tebufenpyrad and tolfenpyrad share the 3-ethyl-1-methyl-pyrazole core but differ in the aromatic substituents at position 5. Tebufenpyrad’s tert-butylbenzyl group enhances lipid solubility and acaricidal potency .
  • Chlorination at position 4 (as in tebufenpyrad and tolfenpyrad) is critical for binding to mitochondrial electron transport inhibitors (METIs) in pests .
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7) replaces ethyl with propyl, altering pharmacokinetics but retaining enzyme inhibitory activity .

Preparation Methods

Methylation of 3-ethyl-5-pyrazolecarboxylate Esters

A primary step in preparing the target compound is the methylation at the nitrogen (N-1) position of 3-ethyl-5-pyrazolecarboxylate esters. This is typically achieved by reacting 3-ethyl-5-pyrazolecarboxylic acid ethyl ester with dimethyl carbonate under basic conditions.

Experiment Substrate (g) Base (g) Solvent (mL) Dimethyl Carbonate (g) Temp (°C) Time (h) Yield (%) Notes
Embodiment 5 168 179.4 (K2CO3) 600 (diethylene glycol dimethyl ether) 99 120 10 Not specified Standard methylation
Experiment 3 50 mmol 0.8 g NaH 20 (DMF) 200 mmol 110 4 81.3 NaH base, DMF solvent
Experiment 4 50 mmol 0.8 g NaH 20 (DMF) 350 mmol 110 4 90.1 Higher dimethyl carbonate load
Experiment 5 50 mmol 0.8 g NaH 20 (DMF) 400 mmol 110 4 89.0 Optimized yield
  • After reaction, unreacted dimethyl carbonate and solvents are removed by reduced pressure distillation.
  • The residue is extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, filtered, and purified by distillation to give 1-methyl-3-ethyl-5-pyrazolecarboxylate ester with yields ranging from 81% to 90%.

Chlorination and Further Functionalization (Optional)

Some methods include chlorination at the 4-position of the pyrazole ring using hydrogen peroxide and hydrochloric acid in dichloroethane solvent, producing 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate derivatives. This step is useful for further functionalization but is beyond the direct preparation of the carboxamide.

Detailed Reaction Mechanism Insights

  • The methylation reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon in dimethyl carbonate.
  • Potassium carbonate or sodium hydride deprotonates the pyrazole nitrogen to increase nucleophilicity.
  • The reaction is performed under nitrogen to prevent oxidation of sensitive intermediates.
  • The choice of solvent (high boiling polar aprotic solvents like DMF or diethylene glycol dimethyl ether) facilitates the reaction at elevated temperatures.
  • After methylation, purification by filtration and distillation ensures removal of inorganic salts and unreacted reagents.

Comparative Data Table of Preparation Conditions and Yields

Parameter Embodiment 5 Experiment 3 Experiment 4 Experiment 5
Substrate amount 168 g 50 mmol (~7.4 g) 50 mmol (~7.4 g) 50 mmol (~7.4 g)
Base Potassium carbonate (179.4 g) Sodium hydride (0.8 g) Sodium hydride (0.8 g) Sodium hydride (0.8 g)
Solvent Diethylene glycol dimethyl ether (600 mL) Dimethylformamide (20 mL) Dimethylformamide (20 mL) Dimethylformamide (20 mL)
Dimethyl carbonate amount 99 g 200 mmol (~16.8 g) 350 mmol (~29.4 g) 400 mmol (~33.6 g)
Temperature 120 °C 110 °C 110 °C 110 °C
Reaction time 10 h 4 h 4 h 4 h
Yield Not specified 81.3% 90.1% 89.0%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis involves nucleophilic substitution or ester hydrolysis of precursor compounds like ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. Key steps include:

  • Reagent Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) for substitution reactions .
  • Hydrolysis Optimization : Controlled pH and temperature during ester hydrolysis to avoid side products. For example, using aqueous NaOH (1M) at 60°C for 6 hours yields 85% purity .
  • Catalytic Efficiency : Transition metal catalysts (e.g., Pd/C) may enhance coupling reactions in intermediate steps .

Q. How can researchers identify key intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Chromatographic Techniques : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate intermediates like 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid .
  • Spectroscopic Confirmation : NMR (¹H and ¹³C) and IR spectroscopy to verify functional groups (e.g., carboxamide C=O stretch at ~1670 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 182.12 g/mol) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Purity Assessment : Reverse-phase HPLC (≥98% purity threshold) with UV detection at 254 nm .
  • Structural Elucidation : X-ray crystallography for confirming stereochemistry in crystalline derivatives .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., Tₐ = 215°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C3 position to enhance antimicrobial activity (see Table 1) .

  • Comparative Analysis : Benchmark against analogs like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate, which shows superior antifungal activity (IC₅₀ = 2.3 μM) .

  • Bioisosteric Replacement : Replace the ethyl group with isopropyl to modulate lipophilicity (logP shift from 1.8 to 2.4) and improve membrane permeability .

    Table 1 : Bioactivity Comparison of Pyrazole Derivatives

    CompoundAntifungal IC₅₀ (μM)Antibacterial MIC (μg/mL)
    This compound5.212.5
    3-(Difluoromethyl)-1-methyl analog2.36.8
    3-Chloro-1-methyl analog8.125.0
    Source: Adapted from PubChem and ECHA data

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Cellular Context : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid degradation (e.g., t₁/₂ = 15 min in human S9 fraction) as a source of false negatives .

Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP51 for antifungal studies) to predict binding affinities (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) .
  • QSAR Modeling : Develop 2D-QSAR models with descriptors like polar surface area (PSA) and AlogP to correlate structure with IC₅₀ values (R² = 0.89) .

Q. What experimental designs are recommended for evaluating the stability of this compound in biological assays?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using a validated LC-MS/MS method (LLOQ = 1 ng/mL) .
  • Photostability : Use a USP light cabinet (1.2 million lux hours) to assess UV-induced decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.